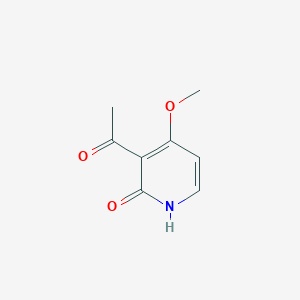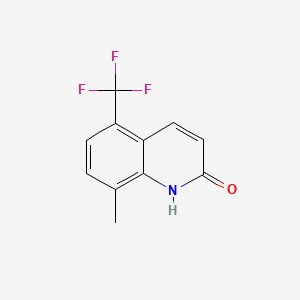
7-Chloro-8-methoxyquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-8-methoxyquinolin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a chlorine atom at the 7th position and a methoxy group at the 8th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-8-methoxyquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-chloroquinoline and methoxy-substituted reagents.
Nitration: The initial step may involve the nitration of 7-chloroquinoline to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Methoxylation: The amino group is subsequently converted to a methoxy group through a methoxylation reaction using methanol and a suitable catalyst.
Cyclization: The final step involves cyclization to form the quinolin-2(1H)-one core structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. Key considerations include:
Optimization of Reaction Conditions: Temperature, pressure, and reaction time are optimized to maximize yield and purity.
Catalyst Selection: Efficient catalysts are chosen to enhance reaction rates and selectivity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-8-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline or hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Chloro-8-methoxyquinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with biological targets effectively.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Chemical Biology: It serves as a probe for studying biological processes and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 7-Chloro-8-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its application.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
8-Methoxyquinoline: Lacks the chlorine atom at the 7th position.
7-Chloroquinoline: Lacks the methoxy group at the 8th position.
Quinolin-2(1H)-one: Lacks both the chlorine and methoxy substituents.
Uniqueness
7-Chloro-8-methoxyquinolin-2(1H)-one is unique due to the presence of both the chlorine and methoxy groups, which confer distinct chemical and biological properties. These substituents influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
7-chloro-8-methoxy-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-14-10-7(11)4-2-6-3-5-8(13)12-9(6)10/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJKEARXYCJEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1NC(=O)C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-5-(2-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B8224235.png)

![Spiro[2H-indene-2,4'-piperidine]-1'-carboxylic acid, 5-bromo-3-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-1,3-dihydro-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B8224247.png)
![2-Amino-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8224253.png)
![2-Amino-5-bromo-1H-benzo[d]imidazol-7-ol](/img/structure/B8224260.png)
![4-fluoro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8224270.png)








